Fosfomycine

Vue d'ensemble

Description

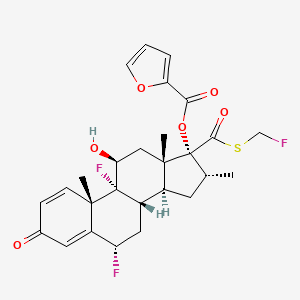

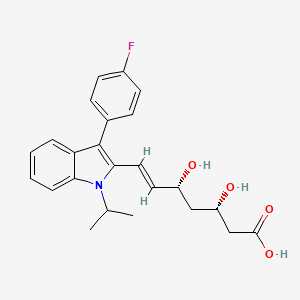

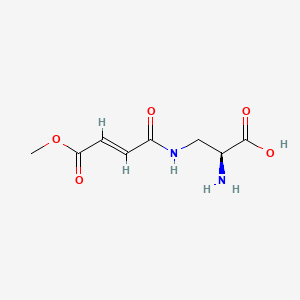

La fosfomycine est un antibiotique à large spectre principalement utilisé pour traiter les infections urinaires non compliquées. Elle a été découverte en 1969 par des scientifiques de la société espagnole Penicillin and Antibiotics Company et est produite par la bactérie Streptomyces fradiae. La this compound est unique en raison de sa structure, qui comprend un groupe phosphonique et un cycle époxyde. Elle est disponible sous diverses formes, notamment le sel disodique pour l'administration intraveineuse et le sel de calcium ou de trométamol pour l'administration orale .

Applications De Recherche Scientifique

Fosfomycin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study epoxide and phosphonic acid chemistry.

Biology: Investigated for its effects on bacterial cell wall synthesis.

Industry: Used in the pharmaceutical industry for the production of antibiotics

Mécanisme D'action

Target of Action

Fosfomycin primarily targets the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, also known as MurA . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls . By inhibiting MurA, fosfomycin disrupts the formation of the bacterial cell wall .

Mode of Action

Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the MurA enzyme, rendering it inactive . This interaction inhibits the enzyme’s function, thereby disrupting the synthesis of peptidoglycan and leading to the death of the bacteria .

Biochemical Pathways

Fosfomycin affects the biochemical pathway responsible for the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting the MurA enzyme, fosfomycin blocks the initial step in peptidoglycan biosynthesis . This disruption in the pathway leads to the inability of the bacteria to form a functional cell wall, resulting in bacterial death .

Pharmacokinetics

Fosfomycin exhibits favorable pharmacokinetic properties. Fosfomycin is excreted in urine mainly by glomerular filtration without biotransformation . These properties contribute to its effectiveness in treating urinary tract infections, as it can achieve high concentrations in the urinary tract .

Result of Action

The primary result of fosfomycin’s action is the death of the bacteria. By inhibiting the MurA enzyme and disrupting peptidoglycan synthesis, fosfomycin prevents the formation of the bacterial cell wall . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of fosfomycin can be influenced by environmental factors. For instance, fosfomycin is more effective in acidic environments, which are common in urinary tract infections . Additionally, the presence of glucose-6-phosphate can inhibit the antimicrobial activity of fosfomycin . It’s also worth noting that fosfomycin has been shown to be effective against both gram-positive and gram-negative bacteria, demonstrating its broad-spectrum activity .

Analyse Biochimique

Biochemical Properties

Fosfomycin plays a crucial role in inhibiting bacterial cell wall synthesis by targeting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) . This enzyme is essential for the first step in peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria . By irreversibly binding to MurA, fosfomycin prevents the formation of N-acetylmuramic acid, a key component of the bacterial cell wall . Additionally, fosfomycin interacts with other biomolecules such as glutathione S-transferases (FosA), thiol S-transferases (FosB), and epoxide hydrolases (FosX), which contribute to its antibacterial activity .

Cellular Effects

Fosfomycin exerts significant effects on various types of cells and cellular processes. It reduces the adhesion of bacterial cells to urinary and respiratory epithelial cells, thereby preventing infections . Fosfomycin also influences cell signaling pathways and gene expression by modulating the transcription of genes involved in cell wall biosynthesis and metabolic processes . Furthermore, fosfomycin enhances the phagocytic activity of neutrophils, contributing to the immune response against bacterial infections .

Molecular Mechanism

At the molecular level, fosfomycin exerts its effects by irreversibly inhibiting the enzyme MurA, which is involved in the initial step of peptidoglycan biosynthesis . This inhibition prevents the formation of N-acetylmuramic acid, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell lysis . Fosfomycin also interacts with other enzymes such as glutathione S-transferases (FosA), thiol S-transferases (FosB), and epoxide hydrolases (FosX), which contribute to its antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fosfomycin have been observed to change over time. Fosfomycin maintains high urinary concentrations for 24-48 hours after oral administration, ensuring prolonged antibacterial activity . Its stability can be affected by factors such as intragastric acidity and gastric emptying rate, which influence its hydrolytic degradation and bioavailability . Long-term studies have shown that fosfomycin remains effective against multidrug-resistant bacteria, although resistance can develop over time due to mutations in bacterial transport systems .

Dosage Effects in Animal Models

In animal models, the effects of fosfomycin vary with different dosages. Studies have shown that higher doses of fosfomycin result in increased antibacterial activity and reduced bacterial proliferation . Excessive doses can lead to toxic effects such as nephrotoxicity and gastrointestinal disturbances . The optimal dosage of fosfomycin depends on factors such as the type of infection, the susceptibility of the bacterial strain, and the overall health of the animal .

Metabolic Pathways

Fosfomycin is involved in several metabolic pathways, including the inhibition of peptidoglycan biosynthesis . It interacts with enzymes such as MurA, glutathione S-transferases (FosA), thiol S-transferases (FosB), and epoxide hydrolases (FosX), which contribute to its antibacterial activity . Fosfomycin also affects metabolic flux and metabolite levels by disrupting the synthesis of essential cell wall components .

Transport and Distribution

Fosfomycin is transported and distributed within cells and tissues through specific transport systems induced by glucose-6-phosphate and glycerol-3-phosphate . Once inside the cells, fosfomycin is widely distributed to various tissues, including the central nervous system, soft tissues, bone, lungs, and abscess fluid . Its high tissue penetration ensures effective treatment of infections in different parts of the body .

Subcellular Localization

Fosfomycin’s subcellular localization is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects by inhibiting the enzyme MurA . The presence of specific transport systems ensures its efficient uptake and accumulation within bacterial cells . Fosfomycin’s activity is influenced by factors such as intragastric acidity and gastric emptying rate, which affect its hydrolytic degradation and bioavailability .

Méthodes De Préparation

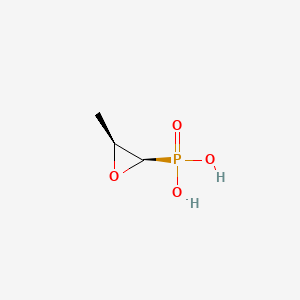

Voies de Synthèse et Conditions de Réaction : La fosfomycine peut être synthétisée chimiquement ou produite par fermentation utilisant Streptomyces fradiae. La voie de synthèse implique la réaction de l'épichlorhydrine avec l'acide phosphoreux, suivie d'une hydrolyse pour donner la this compound .

Méthodes de Production Industrielle:

This compound Tromethamine : La préparation consiste à faire réagir l'acide p-toluènesulfonique monohydraté avec la trométhamine dans une solution alcoolique anhydre, suivie d'une réaction avec le sel de this compound phényléthylamine monohydraté.

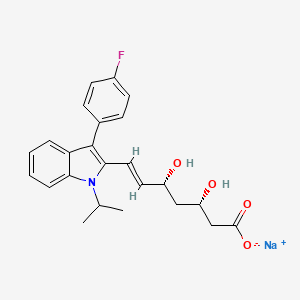

This compound Sodique : Cette méthode consiste à ajouter de l'hydroxyde de sodium à la levo-fosfomycine dextro-phényléthylamine, suivie d'une extraction et d'une filtration pour obtenir le sel de sodium.

This compound Calcique : Cela implique de faire réagir l'hydroxyde de calcium avec les sels de this compound phényléthylamine dans l'eau, suivie d'une filtration et d'un séchage.

Analyse Des Réactions Chimiques

Types de Réactions : La fosfomycine subit diverses réactions chimiques, notamment:

Oxydation : La this compound peut être oxydée pour former différents dérivés.

Réduction : Elle peut être réduite dans des conditions spécifiques pour donner différents produits.

Substitution : La this compound peut subir des réactions de substitution, en particulier impliquant son cycle époxyde.

Réactifs et Conditions Courants:

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs comme les thiols et les amines sont couramment utilisés pour les réactions de substitution.

Principaux Produits:

Produits d'Oxydation : Divers dérivés oxydés de la this compound.

Produits de Réduction : Formes réduites de la this compound.

Produits de Substitution : Produits formés par l'ouverture du cycle époxyde et la substitution par différents groupes.

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications dans la recherche scientifique:

Chimie : Utilisée comme composé modèle pour étudier la chimie des époxydes et des acides phosphoniques.

Biologie : Étudiée pour ses effets sur la synthèse de la paroi cellulaire bactérienne.

Industrie : Utilisée dans l'industrie pharmaceutique pour la production d'antibiotiques

5. Mécanisme d'Action

La this compound exerce ses effets bactéricides en inhibant l'enzyme UDP-N-acétylglucosamine énolpyruvyl transférase (MurA). Cette enzyme catalyse la première étape de la synthèse du peptidoglycane, un composant essentiel de la paroi cellulaire bactérienne. En se liant de manière covalente à un résidu de cystéine dans le site actif de MurA, la this compound empêche la formation de l'acide N-acétylmuramique, inhibant ainsi la synthèse de la paroi cellulaire et conduisant à la mort des cellules bactériennes .

Comparaison Avec Des Composés Similaires

La fosfomycine est unique parmi les antibiotiques en raison de sa structure d'acide phosphonique et de son cycle époxyde. Des composés similaires comprennent:

Ciprofloxacine : Un antibiotique quinolone utilisé pour traiter diverses infections mais avec un mécanisme d'action différent.

Céphalexine : Un antibiotique céphalosporine utilisé pour traiter les infections bactériennes à Gram positif

Unicité : Le mécanisme d'action unique de la this compound et son activité à large spectre en font un outil particulièrement précieux dans le traitement des infections causées par des bactéries multirésistantes. Contrairement aux autres antibiotiques, la this compound ne se lie pas aux protéines plasmatiques et est excrétée inchangée par les reins, permettant une pénétration tissulaire importante .

Propriétés

IUPAC Name |

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDXZJFXQJVXBF-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](O1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048480 | |

| Record name | Fosfomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fosfomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.69e+01 g/L | |

| Record name | Fosfomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosfomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive. By preventing MurA from catalyzing the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), fosfomycin inhibits the production of the peptidoglycan precursor UDP N-acetylmuramic acid (UDP-MurNAc). Ultimately, the first step of bacterial cell wall synthesis is disrupted. In _Escherichia coli_, fosfomycin gains entry into bacterial cells via two mechanisms: the L-alpha-glycerophosphate system and the hexose-6-phosphate transporter system. Fosfomycin also has important effects on cell adhesion. For example, the adhesion of bacterial cells to urinary epithelial cells is reduced in the presence of fosfomycin. The adhesion of _Streptococcus pneumoniae_ and _Haemophilus influenzae_ to respiratory epithelial cells is also reduced | |

| Record name | Fosfomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23155-02-4 | |

| Record name | Fosfomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosfomycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosfomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosfomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosfomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N81MY12TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fosfomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | Fosfomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosfomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fosfomycin exert its bactericidal effect?

A: Fosfomycin acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. It irreversibly binds to the active site of UDP-N-acetylglucosamine-3-enolpyruvyl transferase (MurA) []. This enzyme is crucial for the first committed step in peptidoglycan biosynthesis.

Q2: Which bacterial species are intrinsically resistant to Fosfomycin?

A: While Fosfomycin exhibits broad-spectrum activity, some species like Pseudomonas aeruginosa exhibit intrinsic resistance. This is often attributed to reduced uptake and active efflux mechanisms [, ].

Q3: What are the common mechanisms of resistance to Fosfomycin in bacteria?

A3: Several mechanisms contribute to Fosfomycin resistance:

- Reduced uptake: Mutations in transporter proteins like GlpT and UhpT, responsible for Fosfomycin entry, can decrease its intracellular concentration, leading to resistance [, , , , , ].

- Enzymatic inactivation: Several enzymes can inactivate Fosfomycin. FosA, FosB, and FosX modify the antibiotic by adding glutathione, L-cysteine, or H2O to its epoxide ring, respectively [, , ]. FomA and FomB can inactivate Fosfomycin via phosphorylation [].

- Target modification: Mutations in the target enzyme MurA can also confer resistance [, ].

Q4: How significant is the role of the fosA gene in Fosfomycin resistance?

A: The presence of the fosA gene, particularly plasmid-borne fosA3, significantly contributes to Fosfomycin resistance, especially in Klebsiella pneumoniae [, , ]. Chromosomal fosA can also contribute to intrinsic resistance in various species [, ].

Q5: Can fosfomycin resistance emerge during treatment?

A: Yes, while in vitro mutation rates are generally low, clinical use, especially in combination therapies, has shown the potential for resistance development. For instance, one study observed Fosfomycin resistance emergence in Klebsiella pneumoniae after 1 week of treatment []. Another study observed fosfomycin-resistance in 1.8% of Campylobacter isolates, which were also multi-drug resistant [].

Q6: Does the presence of fosfomycin resistance mechanisms impact other antibiotic susceptibilities?

A: Yes, research suggests potential crosstalk between fosfomycin resistance and tolerance to other antibiotics. For example, P. aeruginosa strains with glpT mutations or fosA overexpression exhibited reduced persistence to ofloxacin, indicating a potential link between these resistance mechanisms []. Furthermore, multidrug-resistant strains, especially those harboring extended-spectrum β-lactamases (ESBLs), often exhibit increased fosfomycin resistance, suggesting co-selection of resistance determinants [, ].

Q7: What is the rationale for combining Fosfomycin with other antibiotics?

A: Fosfomycin demonstrates synergistic activity when combined with antibiotics possessing different mechanisms of action []. This synergy allows for reduced dosages, potentially minimizing toxicity and suppressing resistance development [].

Q8: Which antibiotic combinations have shown promising results with Fosfomycin?

A8: Several studies highlight synergistic combinations:

- Fosfomycin-rifampin: This combination exhibited high eradication rates against methicillin-resistant Staphylococcus aureus (MRSA) in foreign-body infection models [].

- Fosfomycin-colistin: This combination proved highly effective against extended-spectrum-β-lactamase-producing Escherichia coli in a foreign-body infection model [].

- Fosfomycin-beta-lactams: Synergistic or additive effects were frequently observed, suggesting beta-lactams as suitable partners for Fosfomycin [].

- Fosfomycin-aminoglycosides: This combination, particularly with Tobramycin, showed promising activity against P. aeruginosa in time-kill assays and demonstrated efficacy in preventing the emergence of resistant mutants [].

Q9: What are the primary clinical applications of Fosfomycin?

A: Currently, Fosfomycin is primarily used to treat uncomplicated urinary tract infections (UTIs) [, , ]. Its broad spectrum, including activity against multidrug-resistant organisms, makes it a valuable option for UTIs caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae []. Research suggests its potential use in treating complicated UTIs, particularly as a step-down therapy following intravenous antibiotics [, ].

Q10: Can fosfomycin be used for infections beyond UTIs?

A: While primarily used for UTIs, research suggests its potential for other infections. Clinical trials have indicated its effectiveness against Campylobacter enteritis []. Preliminary data support its use in soft tissue infections, with studies indicating good tissue penetration and substantial bacterial growth inhibition [].

Q11: How is Fosfomycin administered, and what is its pharmacokinetic profile?

A: Fosfomycin can be administered intravenously or orally []. It exhibits low oral bioavailability (<50%) []. After administration, it achieves high urinary concentrations and demonstrates good tissue penetration, including the central nervous system (CNS), soft tissues, bone, and lungs []. It is primarily cleared renally [].

Q12: What are the critical PK/PD indices for Fosfomycin?

A: Research suggests that the area under the concentration-time curve/MIC (AUC/MIC) and the maximum concentration/MIC (Cmax/MIC) are crucial PK/PD indices for predicting Fosfomycin efficacy [].

Q13: What are the future directions for Fosfomycin research and development?

A13: Future research should focus on:

- Optimizing dosing regimens: Studies exploring multiple-dose regimens for complicated infections are crucial, considering its low oral bioavailability [].

- Developing novel formulations: Strategies to enhance oral bioavailability and improve its pharmacokinetic profile are needed to expand its clinical utility [].

- Overcoming resistance: Research on inhibitors targeting Fosfomycin-modifying enzymes or efflux pumps could help combat emerging resistance [].

- Exploring new clinical applications: Clinical trials are needed to evaluate its efficacy in treating complicated UTIs, soft tissue infections, and other infections caused by multidrug-resistant bacteria [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.